molecular formula C10H10FNO2 B2418362 7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1936263-26-1

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B2418362
CAS No.: 1936263-26-1
M. Wt: 195.193
InChI Key: RMNJQCDUYGIVGT-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS# 1936263-26-1 ) is a fluorinated heterocyclic building block with a molecular formula of C 10 H 10 FNO 2 and a molecular weight of 195.19 g/mol . This compound integrates a carboxylic acid functional group with a saturated tetrahydroquinoline core, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its primary research application lies in medicinal chemistry and drug discovery . The scaffold is a key precursor for constructing more complex molecules, particularly in exploring structure-activity relationships (SAR) . The fluorine atom and carboxylic acid group offer strategic sites for chemical modification, facilitating the creation of amides, esters, and other derivatives to optimize the properties of lead compounds. Research into analogous tetrahydroisoquinoline structures has demonstrated their potential in hit-to-lead optimization campaigns for infectious diseases, highlighting the value of this chemotype in developing new therapeutic agents . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h4-5,12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNJQCDUYGIVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Scientific Research Applications of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated quinoline derivative featuring a carboxylic acid functional group. This compound is employed across various scientific disciplines due to its unique chemical properties. Specifically, the presence of a fluorine atom can enhance the stability and reactivity of resulting compounds in synthesis.

Chemistry

In chemistry, 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid serves as a building block in the synthesis of more complex molecules.

Reactions

  • Oxidation Oxidation reactions can form derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are often used.
  • Substitution Substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Biology

In biological research, 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is utilized as a probe for studying enzyme interactions and metabolic pathways. Its fluorescence properties make it useful for imaging and tracking biological processes. It has been used in complex with PYCR1 oxidoreductase .

Medicine

The compound shows potential in drug discovery and development. Its structural similarity to bioactive quinolines makes it a candidate for synthesizing new pharmaceuticals, particularly for treating infectious diseases and cancer.

Industry

In the chemical industry, 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid acts as an intermediate in producing dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar in structure but with an oxo group at the 2nd position.

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Contains a chlorine atom and a cyclopropyl group.

Uniqueness

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7th position significantly influences its reactivity and interaction with biological targets.

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.

  • Chemical Formula : C10_{10}H8_{8}FNO3_{3}
  • Molecular Weight : 209.17 g/mol
  • CAS Number : 923120-55-2
  • PubChem CID : 16227617

Antimicrobial Activity

Research indicates that compounds in the tetrahydroquinoline class exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : Studies have shown that related tetrahydroquinolines possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1 µg/mL against Staphylococcus aureus and E. coli, indicating strong antibacterial potential .
CompoundMIC (µg/mL)Target Bacteria
This compound1Staphylococcus aureus
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid4.1E. coli

Anticancer Potential

The compound's structure is similar to other known anticancer agents:

  • Cytotoxicity : Preliminary studies indicate that it may exert cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in malignant cells, with IC50_{50} values ranging from 0.08 to 0.42 µM against various cancer cell lines such as MDA-MB-231 and HeLa .
Cell LineIC50_{50} (µM)
SMMC-7721 (liver cancer)0.08 ± 0.01
MDA-MB-231 (breast cancer)0.19 ± 0.04
HeLa (cervical cancer)0.23 ± 0.05

Neuroprotective Effects

Emerging evidence suggests neuroprotective potential:

  • Nerve Damage Reduction : Compounds with similar structures have been evaluated for their ability to minimize ischemic nerve damage following strokes or heart attacks, suggesting a role in neuroprotection .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways relevant to its antimicrobial and anticancer activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reactions : Forming the tetrahydroquinoline core from appropriate precursors.
  • Substitution Reactions : Incorporating fluorine and carboxylic acid functional groups through electrophilic aromatic substitutions or nucleophilic additions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study demonstrated that derivatives of tetrahydroquinolines exhibited significant antibacterial activity with an ED50_{50} against E. coli ranging from 50 to 160 mg/kg in vivo .
  • Another investigation highlighted the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines, revealing promising results for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors or modification of tetrahydroquinoline scaffolds. For example, direct amination strategies using halo-substituted intermediates under reflux conditions (e.g., Keplerate catalyst in water yields 97% ). Green chemistry approaches, such as solvent-free or aqueous-phase reactions, minimize environmental impact while maintaining efficiency . Optimization of pH, temperature, and catalysts (e.g., triethyl orthoformate in acetic anhydride) is critical for regioselective fluorination and carboxylation .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for confirming fluorine and carboxylic acid positioning (e.g., 19F^{19}\text{F}-NMR for fluorine environment analysis) .
  • X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks, as demonstrated in related tetrahydroquinoline derivatives .
  • High-resolution mass spectrometry (HRMS) and HPLC for purity assessment (>97% purity standards recommended) .

Q. What biological activities are associated with 7-fluoro-tetrahydroquinoline-6-carboxylic acid derivatives?

  • Methodological Answer : Structural analogs exhibit antibacterial activity, particularly when substituted at position 6. For instance, 7-substituted fluoroquinolones show broad-spectrum activity against Gram-negative bacteria due to enhanced DNA gyrase inhibition . Bioactivity assays (e.g., MIC determinations) should be conducted under standardized CLSI guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 7-fluoro-tetrahydroquinoline-6-carboxylic acid for enhanced pharmacological properties?

  • Methodological Answer :

  • Position 7 Modifications : Introducing polar groups (e.g., piperazinyl) improves water solubility and bioavailability, as seen in fluoroquinolone derivatives .
  • Methyl/Ethyl Substituents : Methyl at position 1 increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .
  • Carboxylic Acid Esterification : Ethyl esters (e.g., ethyl 6-fluoro-2-oxo-tetrahydroquinoline-3-carboxylate) improve oral absorption but require in vivo hydrolysis for activation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, bacterial strain variability). To address this:

  • Standardize assay protocols (e.g., fixed inoculum size, consistent media) .
  • Use isogenic mutant strains to isolate target-specific effects (e.g., DNA gyrase vs. topoisomerase IV inhibition) .
  • Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. MIC for efficacy) .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer :

  • Solvent Selection : Replace DMF/THF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalyst Design : Immobilized enzymes or heterogeneous catalysts (e.g., Keplerate-type polyoxometalates) enable recyclability and reduce waste .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, achieving >90% yield with <5% side products in scaled reactions .

Q. What advanced analytical techniques are critical for studying degradation pathways and stability?

  • Methodological Answer :

  • LC-MS/MS identifies degradation products under stress conditions (e.g., heat, UV exposure) .
  • Solid-state NMR monitors crystallinity changes during storage, which impact solubility and bioavailability .
  • Accelerated Stability Testing (40°C/75% RH for 6 months) predicts shelf life, with degradation kinetics modeled using Arrhenius equations .

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